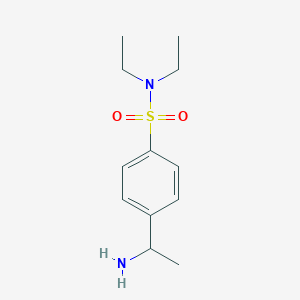

4-(1-氨基乙基)-N,N-二乙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. They are widely used in medicinal chemistry and have various biological activities .

Synthesis Analysis

While specific synthesis methods for “4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide” were not found, the synthesis of similar compounds often involves reactions of amines with sulfonyl chlorides . The exact method would depend on the specific reactants and conditions.Chemical Reactions Analysis

The chemical reactions involving “4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide” would depend on its specific chemical structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用

纳米颗粒递送系统

该化合物已被用于合成用于治疗应用的纳米颗粒 . 具体来说,它已被用于创建多功能脂质ECO (1-氨基乙基)亚胺基双[N-(油酰半胱氨酰-1-氨基乙基)丙酰胺),一种具有核心壳树枝状聚合物的第四代纳米球和质粒DNA (pDNA) 混合物,用于将基因递送到体内视网膜色素上皮 (RPE) 细胞 .

阻燃剂

4-(1-氨基乙基)-N,N-二乙基苯磺酰胺已被用于合成超分子阻燃剂 . 使用三乙胺 (TEA) 作为酸结合剂,通过环三磷腈与 4,4'-磺酰二酚之间的取代反应合成 PZS。 然后 PZS 首先基于氢键聚集成核,然后附着到 MCA 表面 .

聚氨酯改性

该化合物可能用于聚氨酯的改性 . 离子液体可以从 4-(1-氨基乙基)-N,N-二乙基苯磺酰胺合成,已被用于改性聚氨酯,增强其性能,并在传感器、致动器、晶体管和抗静电薄膜等领域扩展其应用 .

作用机制

Target of Action

The primary target of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell proliferation, apoptosis, invasion, and metastasis .

Mode of Action

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide interacts with its targets by inhibiting the activity of Rho-associated protein kinase . This inhibition is achieved by binding to the catalytic site of the kinase, thereby preventing it from performing its normal function .

Biochemical Pathways

The inhibition of Rho-associated protein kinase by 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide affects several biochemical pathways. These include the regulation of the actin cytoskeleton, transcriptional regulation, vesicle trafficking, morphogenesis, neutrophil activation, phagocytosis, and activation of the NADPH oxidase, mitogenesis, apoptosis, and tumorigenesis .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide’s action include the inhibition of calcium sensitization, which affects smooth muscle relaxation . At the cellular level, it has been shown to abolish stress fibers in certain cell types .

安全和危害

未来方向

属性

IUPAC Name |

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYBJCPCCOIVNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2422395.png)

![4-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2422396.png)

![6-(3-Fluorophenyl)-2-[1-[2-(2-fluorophenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2422401.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2422412.png)